
4-Amino-1,2,4-triazole
Overview
Description
4-Amino-1,2,4-triazole (ATrz, C₂H₄N₄) is a nitrogen-rich heterocyclic compound with a triazole backbone and an amino group at the 4-position. It serves as a versatile precursor in synthesizing derivatives for pharmaceutical, agricultural, and materials science applications. Key attributes include:
- Synthesis: Prepared via nucleophilic substitution and reduction ammonification reactions, often involving hydrazine hydrate and aldehydes .
- Antitumor Activity: Its Schiff base derivatives (e.g., C₃₀H₂₁O₃N₁₅) exhibit dose-dependent inhibition of cancer cell proliferation (IC₅₀: 144.1–195.6 µg/mL in A549 lung adenocarcinoma and Bel7402 hepatoma cells) .
- Functional Versatility: Used in ionic liquids, coordination polymers, and corrosion inhibitors due to its ability to form stable complexes and derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-1,2,4-triazole can be synthesized through several methods. One common approach involves the reaction of hydrazine with formamide under acidic conditions. Another method includes the cyclization of N-acylhydrazones with hydrazine hydrate. These reactions typically require controlled temperatures and specific catalysts to ensure high yields and purity .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale batch reactors. The process involves the reaction of hydrazine derivatives with formamide or other suitable precursors under optimized conditions. The product is then purified through crystallization or distillation to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the triazole ring, leading to the formation of dihydrotriazole derivatives.
Substitution: The amino group in this compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: Triazole derivatives with ketone or aldehyde groups.
Reduction: Dihydrotriazole derivatives.
Substitution: Halogenated triazoles or alkylated triazoles.
Scientific Research Applications
Agricultural Applications
Pesticides and Fungicides
4-Amino-1,2,4-triazole and its derivatives are widely utilized in the formulation of pesticides and fungicides. These compounds are effective against a range of plant pathogens and pests, contributing to enhanced crop protection. For instance:
- Insecticides : AT derivatives have been developed into insecticides that target specific pests while minimizing harm to beneficial insects.
- Fungicides : The compound shows efficacy against fungal pathogens that affect crops, thereby improving yield and quality.
Plant Growth Regulators
AT is also employed as a plant growth regulator. Its ability to modulate plant growth processes makes it valuable in agriculture for optimizing crop production.
Medicinal Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For example, a study demonstrated that a Schiff base derivative of AT exhibited significant antitumor activity against lung adenocarcinoma (A549) and human hepatoma (Bel7402) cell lines. The compound was shown to suppress cell proliferation in a dose-dependent manner, indicating its potential as a therapeutic agent in cancer treatment .
Antimicrobial Properties
The triazole ring structure is known for its antimicrobial properties. Compounds derived from this compound have been reported to possess activity against various bacterial strains and fungi, making them suitable candidates for the development of new antibiotics and antifungal agents .
Other Therapeutic Uses
AT has been investigated for its role in treating conditions such as:
- Hepatoprotective effects : Certain derivatives exhibit protective effects on liver tissues.
- Antioxidant properties : The compound has shown potential in scavenging free radicals, which may contribute to its therapeutic effects.
Industrial Applications
High-Energy Materials
this compound is utilized in the production of high-energy substances such as explosives and solid propellants. Its high reactivity allows for the synthesis of energetic materials that are essential in defense and aerospace applications .
Corrosion Inhibitors
AT derivatives are being explored as corrosion inhibitors for non-ferrous metals. Their ability to form protective films on metal surfaces helps prevent corrosion in industrial settings.
Catalysts in Organic Synthesis
The compound serves as a catalyst in various organic reactions, facilitating the synthesis of complex molecules in fine organic synthesis .
Case Studies and Research Findings
Application Area | Specific Use | Key Findings |
---|---|---|
Agriculture | Pesticides/Fungicides | Effective against key agricultural pests and pathogens |
Medicine | Anticancer Drugs | Significant suppression of cancer cell proliferation |
Industrial | Explosives | High reactivity leads to efficient synthesis of propellants |
Corrosion Prevention | Inhibitors for Non-ferrous Metals | Effective protective films formed on metal surfaces |
Mechanism of Action
The mechanism of action of 4-Amino-1,2,4-triazole involves its interaction with biological targets through hydrogen bonding and dipole interactions. The triazole ring can act as both a hydrogen bond donor and acceptor, allowing it to bind to active sites of enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor functions, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Triazole Derivatives
2.1. Functional Analogues: Schiff Base Derivatives
Key Differences :
- The antitumor activity of ATrz Schiff bases is attributed to their extended conjugated systems and electron-withdrawing groups, enhancing cellular uptake and target binding .
- Mercapto-substituted triazoles (e.g., 3-phenyl-4-amino-5-mercapto-1,2,4-triazole) excel in corrosion inhibition due to sulfur’s strong adsorption on metal surfaces .
2.2. Structural Analogues: Substituted Triazoles
Key Differences :
- Substitution patterns significantly alter bioactivity. For example, this compound derivatives are inactive against tryptophan 2,3-dioxygenase 2 (TDO2), whereas 5-aminoisoxazole derivatives show potent inhibition, highlighting positional sensitivity .
- Methyl-substituted derivatives (e.g., 3,5-dimethyl-4-amino-1,2,4-triazole) improve solubility and stability in polymeric materials .
Application-Specific Comparisons
3.1. Antitumor Activity
Insight : While ATrz Schiff bases target mammalian cancer cells, fluconazole derivatives (containing 1,2,4-triazole moieties) are optimized for antifungal activity, demonstrating the scaffold’s adaptability .
3.2. Corrosion Inhibition
Insight: Mercapto-substituted triazoles outperform amino-substituted variants due to sulfur’s stronger interaction with metal surfaces .
Biological Activity
4-Amino-1,2,4-triazole is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, antibacterial, and potential neuropharmacological effects.
1. Antitumor Activity
Recent studies have demonstrated that this compound derivatives exhibit notable antitumor properties. A key study synthesized a Schiff base derivative of this compound and evaluated its effects on cancer cell lines.
Key Findings:
- The synthesized compound significantly inhibited the proliferation of A549 (lung cancer) and Bel7402 (liver cancer) cell lines in a dose-dependent manner.
- The half-maximal inhibitory concentration (IC50) values were determined to be:
- A549 cells: 144.1 ± 4.68 µg/mL
- Bel7402 cells: 195.6 ± 1.05 µg/mL
These results suggest that the antitumor activity of the this compound Schiff base derivative is promising for further development in cancer therapy .
2. Antibacterial Activity
The antibacterial properties of this compound derivatives have also been extensively studied. Research indicates that these compounds can effectively inhibit various bacterial strains.
Antibacterial Efficacy:
- Compounds with specific substitutions on the triazole ring exhibited significant activity against Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa.
- A derivative with a 4-trichloromethyl group demonstrated a minimum inhibitory concentration (MIC) of 5 µg/mL , comparable to ceftriaxone.
The introduction of halogen substituents at specific positions on the triazole ring has been shown to enhance antibacterial activity significantly .
3. Neuropharmacological Potential
Emerging research highlights the potential use of this compound derivatives as rapid-acting antidepressants. A series of compounds derived from this scaffold were evaluated in animal models.
Behavioral Studies:
- In Porsolt's behavioral despair model, certain derivatives reduced immobility in rats, indicating potential antidepressant effects.
- Optimal activity was associated with specific functional groups on the triazole structure that enhanced binding to adenosine receptors (A1 and A2) in the brain .
Summary Table of Biological Activities
Activity | Effect | Tested Compounds | Key Findings |
---|---|---|---|
Antitumor | Inhibition of cancer cell proliferation | Schiff base derivative | IC50: A549 = 144.1 µg/mL; Bel7402 = 195.6 µg/mL |
Antibacterial | Broad-spectrum antibacterial activity | Various substituted derivatives | MIC = 5 µg/mL against E. coli; comparable to ceftriaxone |
Neuropharmacological | Potential antidepressant effects | Triazoloquinoxaline derivatives | Reduced immobility in behavioral despair model |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-amino-1,2,4-triazole, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via cyclization reactions. A prominent method involves reacting hydrazine derivatives with nitriles or carboxylic acid precursors under reflux conditions. For example, thionyl chloride (SOCl₂) catalyzes the synthesis of 4-(sulfinylamino)-1,2,4-triazole from this compound, with optimized conditions requiring anhydrous solvents and controlled temperatures to prevent byproduct formation . Another route uses DMSO as a solvent for prolonged reflux (18 hours) of 2,4-dichlorophenoxyacetic acid hydrazide, yielding 65% after crystallization . Key factors affecting yield include solvent polarity, catalyst selection, and post-reaction purification (e.g., recrystallization in ethanol-water mixtures).
Q. How can HPLC be optimized for quantifying this compound impurities in pharmaceutical formulations?
HPLC methods for impurity analysis require stringent validation. For this compound in bromide 1-(β-phenylethyl)-4-amino-1,2,4-triazole tablets, chromatographic parameters include:
- Column : C18 reverse-phase (e.g., 250 mm × 4.6 mm, 5 µm).
- Mobile phase : Acetonitrile-phosphate buffer (pH 3.0) in gradient mode.
- Detection : UV at 258 nm, with ≥1500 theoretical plates and capacity factor ≥0.5 .
Method validation involves assessing linearity (R² >0.99), precision (RSD <2%), and accuracy (recovery 98–102%). Impurity limits should comply with regulatory thresholds (e.g., ≤0.2% for this compound in "Hypertril" tablets) .
Q. What pharmacological activities are associated with this compound derivatives, and how are structure-activity relationships (SARs) explored?
this compound derivatives exhibit antibacterial, antifungal, and antioxidant properties. SAR studies often modify the triazole core with substituents like pyrazole or Schiff bases. For instance:
- Schiff bases (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) show enhanced antioxidant activity due to electron-withdrawing groups improving radical scavenging .
- Metal complexes (e.g., Cu(II) or Co(II)) amplify bioactivity via coordination, altering redox potentials and membrane permeability .
In vitro assays (e.g., DPPH radical scavenging, MIC tests) and molecular docking (e.g., α-glucosidase inhibition) are standard for SAR validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of this compound derivatives?
Discrepancies in UV-Vis, IR, or NMR spectra often arise from tautomerism or polymorphism. For example:
- Tautomerism : The triazole ring exists in equilibrium between 1H- and 4H- forms, affecting UV λmax (e.g., 252–263 nm shifts) . Use temperature-controlled NMR or X-ray crystallography (via SHELX programs) to confirm dominant tautomers .
- Polymorphism : Differential scanning calorimetry (DSC) and PXRD distinguish crystalline phases. For ionic liquids (e.g., quaternary 4-amino-1,2,4-triazolium salts), solid-state NMR clarifies cation-anion interactions .
Q. What experimental strategies validate the robustness of spectrophotometric quantitation methods for this compound APIs?
Validation follows ICH Q2(R1) guidelines:
- Specificity : Confirm no interference from excipients or degradation products (e.g., placebo analysis with <1% absorbance contribution at λ=258 nm) .
- Linearity : Test 50–150% of target concentration; RSD <2% for slope and intercept.
- Accuracy : Spike-and-recovery studies (e.g., 98.5–101.2% recovery for this compound in "Hypertril") .
- Robustness : Vary pH (±0.2), flow rate (±10%), and column temperature (±5°C) to assess method resilience .
Q. How do coordination environments of this compound ligands influence catalytic or biological properties in metal complexes?
The triazole’s N-donor sites enable diverse coordination modes (e.g., monodentate, bridging). For example:
- Cu(II) complexes : Square-planar geometries (via N1 and N2 coordination) enhance SOD-like activity by stabilizing Cu²⁺-O₂⁻ intermediates .
- Lanthanide complexes : Hexanuclear [Ln₆(OH)₈] clusters with this compound ligands show unique hydrolysis behavior, relevant to ion-exchange materials .
Characterization via XAS (X-ray absorption spectroscopy) and DFT calculations (e.g., Hirshfeld surface analysis) clarifies bonding and reactivity .
Q. What advanced crystallization techniques improve the purity of this compound derivatives for X-ray diffraction studies?
- Slow evaporation : Use mixed solvents (e.g., ethanol/water) to control nucleation. For hygroscopic salts (e.g., triazolium ionic liquids), employ glovebox crystallization under N₂ .
- SHELXL refinement : Apply twin refinement and disorder modeling for high-Z′ structures. For example, SHELXL-2018 handles anisotropic displacement parameters for halogenated derivatives .
Properties
IUPAC Name |
1,2,4-triazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4/c3-6-1-4-5-2-6/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCUPJKTGNBGEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=CN1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9033058 | |
Record name | 4-Amino-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9033058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
584-13-4 | |
Record name | 4-Amino-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=584-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Amino-1,2,4-triazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 584-13-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7242 | |
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Record name | 584-13-4 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3263 | |
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Record name | 4-Amino-1,2,4-triazole | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H-1,2,4-triazol-4-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.668 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-AMINO-1,2,4-TRIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O57Y04816H | |
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Retrosynthesis Analysis
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